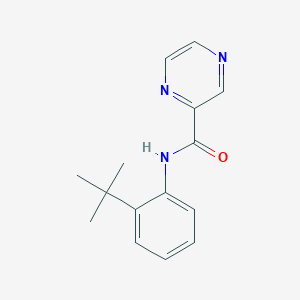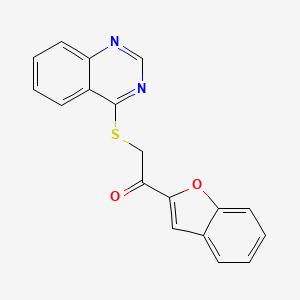![molecular formula C15H12N2OS B7465090 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thiazolylpyridine derivative that has been studied for its pharmacological properties, including its ability to interact with various receptors in the body.
Mecanismo De Acción
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine acts by binding to various receptors in the body, including the dopamine transporter, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in the regulation of movement and mood. Additionally, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to modulate the activity of sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and apoptosis.
Biochemical and Physiological Effects:
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to possess a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anticancer activity. It has been shown to reduce oxidative stress and inflammation in the brain, which are two key processes involved in the pathogenesis of neurodegenerative diseases. Additionally, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has several advantages for lab experiments, including its ease of synthesis, stability, and bioavailability. However, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, including its potential use as a therapeutic agent for neurodegenerative diseases and cancer. Moreover, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of new derivatives of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine with improved pharmacological properties may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a thiazolylpyridine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and anticancer properties, and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves the condensation of 3-methoxybenzaldehyde and 2-aminothiazole, followed by cyclization with 2-bromopyridine. The final product is obtained through purification and characterization by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. It has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation in the brain. Moreover, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-18-13-4-2-3-12(9-13)14-10-19-15(17-14)11-5-7-16-8-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPRKAZUXQSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)

![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)



![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)

![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)